Regioisomeric Selectivity: Meta vs. Para Substitution on Phenyl Ring
The target compound's meta-substitution on the central phenyl ring differentiates it from the para-substituted regioisomer CHEBI:106065. In the triazolo[4,3-b]pyridazine Pim-1 inhibitor series, the para-substituted analog N-cyclohexyl-N-methyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine achieves a Ki of 49 nM against Pim-1 kinase (PDB ID 3bgq) [1]. The co-crystal structure reveals that the phenyl ring orientation is critical for occupying the kinase ATP-binding pocket, and a meta linkage to the cyclohexanecarboxamide introduces a ~2.5 Å shift in the amide vector compared to the para analog, based on molecular modeling [2]. No direct Pim-1 Ki data are available for the target compound.
| Evidence Dimension | Predicted impact of regioisomerism on kinase binding geometry |
|---|---|
| Target Compound Data | Meta-substituted; no quantitative Ki available |
| Comparator Or Baseline | Para-substituted analog: BDBM50258425 Ki = 49 nM (Pim-1) |
| Quantified Difference | Approximately 2.5 Å shift in amide vector (predicted); Ki difference unknown |
| Conditions | Pim-1 kinase inhibition assay; co-crystal structure PDB 3bgq; molecular modeling |
Why This Matters
The meta linkage is a defining structural feature that alters binding geometry; procurement of this specific regioisomer is essential if structure-activity relationship studies aim to explore alternative kinase selectivity profiles.
- [1] BDBM50258425 (CHEMBL494222). BindingDB. PDB ID 3bgq. View Source
- [2] Structural analysis based on PDB 3bgq: Human Pim-1 kinase in complex with triazolo pyridazine inhibitor VX2. View Source
